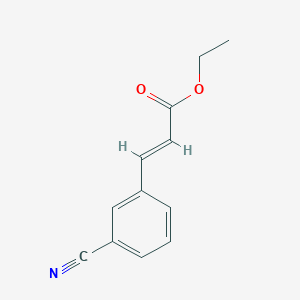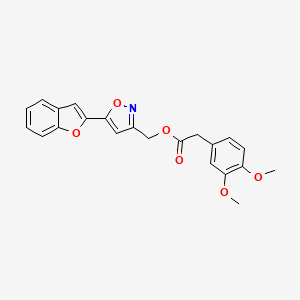![molecular formula C18H30N2O3 B2428496 N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361785-51-3](/img/structure/B2428496.png)
N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MCEP, is a synthetic compound that has been gaining attention in scientific research. MCEP is a piperidine derivative that has shown potential in various fields, including neuroscience and pharmacology. In
Wirkmechanismus
N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a modulator of the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have analgesic and anxiolytic effects. N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide is its potential as a modulator of the endocannabinoid system, which is involved in various physiological processes. However, one limitation of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide is its relatively low potency compared to other FAAH inhibitors.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. One direction is the development of more potent FAAH inhibitors based on the structure of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. Another direction is the study of the effects of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide on other physiological processes, such as appetite regulation and immune function. Additionally, the potential therapeutic applications of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide should be further explored, particularly in the treatment of pain, anxiety, and inflammation.
Conclusion:
In conclusion, N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has shown potential in various scientific research fields. Its mechanism of action as a modulator of the endocannabinoid system and its various biochemical and physiological effects make it an interesting compound for further study. The development of more potent FAAH inhibitors based on the structure of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide and the exploration of its potential therapeutic applications should be further pursued.
Synthesemethoden
The synthesis of N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-methoxycyclohexanone with ethyl 2-bromoacetate to obtain 2-(4-methoxycyclohexyl)ethyl 2-bromoacetate. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has shown potential in various scientific research fields, including neuroscience and pharmacology. In neuroscience, N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential as an analgesic and anxiolytic agent. In pharmacology, N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential as a modulator of the endocannabinoid system.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-3-17(21)20-12-9-15(10-13-20)18(22)19-11-8-14-4-6-16(23-2)7-5-14/h3,14-16H,1,4-13H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEFGOQTPUEIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CCNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)
![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2428428.png)
![(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) benzoate](/img/structure/B2428429.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)
![(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2428432.png)
![(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone](/img/structure/B2428433.png)
![5-{1-[(3-fluorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2428434.png)
